2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, methoxyphenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, sulfur-containing compounds, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine core.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve aberrant cell signaling pathways.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl Methyl Sulfone
- Bis(4-fluorophenyl) sulfone
- 1-Chloro-2-fluorobenzene
Uniqueness
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of fluorophenyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine core This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C26H22FN3O2S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-17-11-13-19(14-12-17)34-23-15-28-26(33-16-18-7-3-4-8-20(18)27)30-24(23)25(31)29-21-9-5-6-10-22(21)32-2/h3-15H,16H2,1-2H3,(H,29,31) |
InChI Key |
AOPHRTBQJCFQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC=C3OC)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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